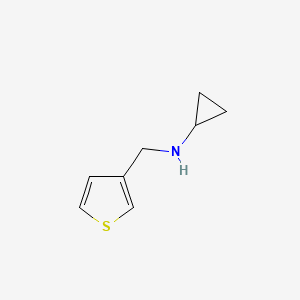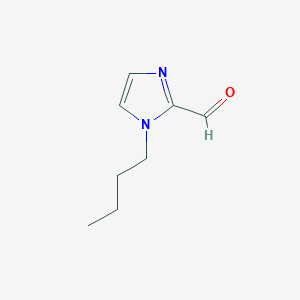
1-Butyl-1H-imidazole-2-carbaldehyde
Übersicht
Beschreibung
“1-Butyl-1H-imidazole-2-carbaldehyde” is a chemical compound with the molecular formula C8H12N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “1-Butyl-1H-imidazole-2-carbaldehyde” consists of an imidazole ring attached to a butyl group and a carbaldehyde group . The InChI code for this compound is 1S/C8H12N2O/c1-8(2,3)10-5-4-9-7(10)6-11/h4-6H,1-3H3 .
Physical And Chemical Properties Analysis
“1-Butyl-1H-imidazole-2-carbaldehyde” is a liquid at room temperature . It has a molecular weight of 152.2 . The compound is highly soluble in water and other polar solvents .
Wissenschaftliche Forschungsanwendungen
-
Organic & Biomolecular Chemistry
- Field: Organic Chemistry
- Application: Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications .
- Method: The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
- Results: The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
-
Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye
- Field: Dye Synthesis
- Application: The compound is used in the synthesis of new donor-Π-acceptor (D-Π-A) type dye .
- Method: The specific method of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
-
Metal-Organic Frameworks (MOFs)
- Field: Material Science
- Application: Imidazole compounds are used in the construction of metal–organic frameworks (MOFs), which are structurally stable and have potential for proton conduction research .
- Method: The multifunctional ligand of 2- (2-carboxyphenyl)-4,5-imidazole dicarboxylic acid (o-CPH4IDC) was selected to build up MOFs .
- Results: Two highly water-stable Ba(II) and Cd(II) MOFs were made. Both were temperature- and humidity-dependent proton conductors, and their best proton conductivities could reach 10−4 S·cm−1 at 100 °C and 98% RH .
-
Pharmaceuticals
- Field: Medicinal Chemistry
- Application: Imidazole is a key component in many pharmaceuticals due to its broad range of chemical and biological properties .
- Method: Various synthetic routes are used to produce imidazole and its derivatives .
- Results: Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Construction of Metal–Organic Frameworks (MOFs)
- Field: Material Science
- Application: Imidazole compounds are used in the construction of metal–organic frameworks (MOFs), which are structurally stable and have potential for proton conduction research .
- Method: The multifunctional ligand of 2- (2-carboxyphenyl)-4,5-imidazole dicarboxylic acid (o-CPH4IDC) was selected to build up MOFs .
- Results: Two highly water-stable Ba(II) and Cd(II) MOFs were made. Both were temperature- and humidity-dependent proton conductors, and their best proton conductivities could reach 10−4 S·cm−1 at 100 °C and 98% RH .
-
Preparation of Tridentate Schiff-base Carboxylate-containing Ligands
- Field: Organic Chemistry
- Application: 2-Imidazolecarboxaldehyde was used in the preparation of tridentate Schiff-base carboxylate-containing ligands .
- Method: The compound underwent a condensation reaction with amino acids β-alanine and 2-aminobenzoic acid .
- Results: The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Imidazole derivatives, including “1-Butyl-1H-imidazole-2-carbaldehyde”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research could focus on exploring the potential applications of these compounds in various fields, including medicine and industry.
Eigenschaften
IUPAC Name |
1-butylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-3-5-10-6-4-9-8(10)7-11/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQWYAMJYLFXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406433 | |
| Record name | 1-Butyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-1H-imidazole-2-carbaldehyde | |
CAS RN |
169378-52-3 | |
| Record name | 1-Butyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



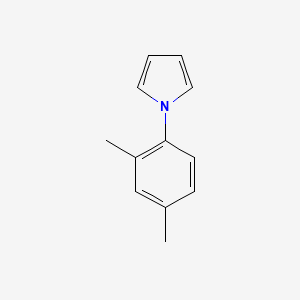
![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)
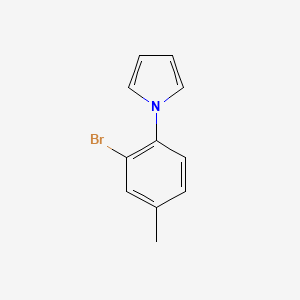
![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)
![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)
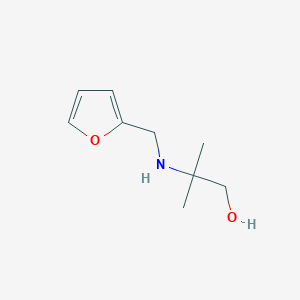
![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)

